molecular formula C16H12IN5OS B11695351 (4Z)-4-[2-(4-iodophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

(4Z)-4-[2-(4-iodophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B11695351
M. Wt: 449.3 g/mol
InChI Key: ONVJYOVJTGJBRG-UHFFFAOYSA-N
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Description

(4Z)-4-[2-(4-iodophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a complex organic compound with a unique structure that includes an iodophenyl group, a hydrazinylidene moiety, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[2-(4-iodophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves multiple steps. One common method starts with the preparation of the hydrazone derivative, which is then reacted with a suitable pyrazole precursor under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid or hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[2-(4-iodophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction could produce an amine derivative.

Scientific Research Applications

(4Z)-4-[2-(4-iodophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (4Z)-4-[2-(4-iodophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of signal transduction pathways or interference with DNA replication processes.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[2-(4-bromophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
  • (4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Uniqueness

The uniqueness of (4Z)-4-[2-(4-iodophenyl)hydrazinylidene]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide lies in its iodophenyl group, which imparts distinct reactivity and potential biological activity compared to its bromine and chlorine analogs. The presence of iodine can enhance the compound’s ability to participate in specific biochemical interactions, making it a valuable molecule for targeted research applications.

Properties

Molecular Formula

C16H12IN5OS

Molecular Weight

449.3 g/mol

IUPAC Name

4-[(4-iodophenyl)diazenyl]-3-oxo-5-phenyl-1H-pyrazole-2-carbothioamide

InChI

InChI=1S/C16H12IN5OS/c17-11-6-8-12(9-7-11)19-20-14-13(10-4-2-1-3-5-10)21-22(15(14)23)16(18)24/h1-9,21H,(H2,18,24)

InChI Key

ONVJYOVJTGJBRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(N2)C(=S)N)N=NC3=CC=C(C=C3)I

Origin of Product

United States

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